
2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 3-methyl-1H-pyrazole with ethylamine and a suitable butanamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it could inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methyl-1H-pyrazol-1-yl)ethanol: Shares the pyrazole ring structure but differs in the functional groups attached.
3-[2-(3-Methyl-1H-pyrazol-1-yl)-ethylamino]propanoates: Similar in having the pyrazole ring and ethylamino group but varies in the overall structure.
Uniqueness
2-(Ethylamino)-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-(ethylamino)-2-methyl-4-(3-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)6-8-15-7-5-9(2)14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
Clé InChI |
XXFDLHIUJXCDBZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)(CCN1C=CC(=N1)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


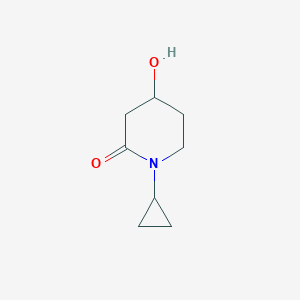
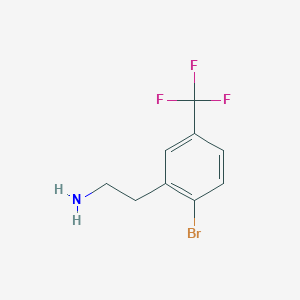

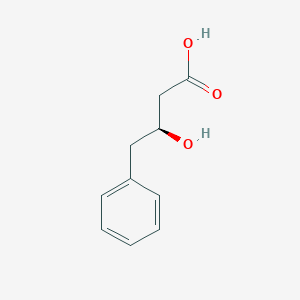
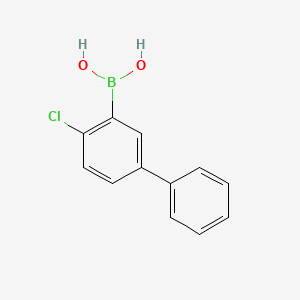
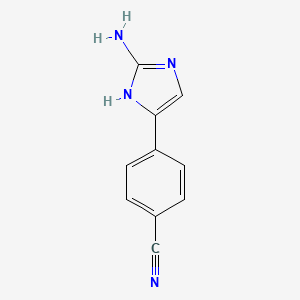

![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)
![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
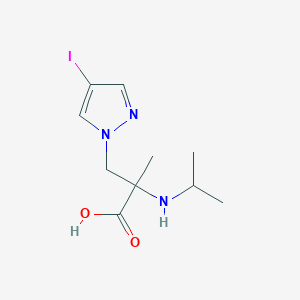
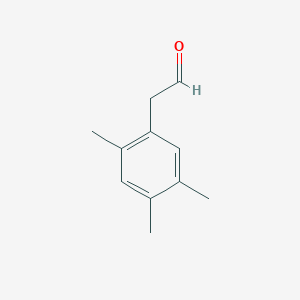
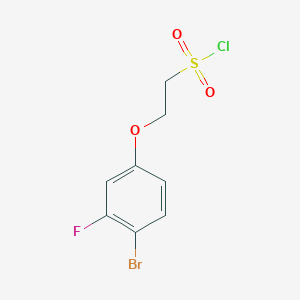
![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
